molecular formula C15H21ClFN3 B12232658 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12232658
M. Wt: 297.80 g/mol
InChI Key: WFLYPNMTMMAPON-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine follows hierarchical substitution rules. The parent chain is methanamine, with two substituents: a 4-fluorophenyl group at the first position and a [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl] group attached via the nitrogen atom. The pyrazole ring is numbered to prioritize the methyl group at position 3 and the propyl chain at position 1, ensuring the lowest possible locants.

The structural formula (Fig. 1) comprises:

  • A 4-fluorophenyl ring linked to the methanamine backbone.
  • A 3-methyl-1-propyl-1H-pyrazole moiety connected via a methylene bridge to the amine nitrogen.

SMILES Notation
FC1=CC=C(C=C1)CNCC2=C(N(N=C2C)CCC)C

InChIKey
AQQLPZKUXRWFIK-UHFFFAOYSA-N

The molecular formula is C₁₅H₂₀FN₃ , with a calculated molecular weight of 261.34 g/mol.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry 1856069-37-8 Chemsrc
PubChem CID 126966407 (hydrochloride salt) PubChem
Synonym [(3-Fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine Chemsrc

The hydrochloride salt (CID 126966407) has a molecular weight of 283.77 g/mol. Notably, the free base form lacks a PubChem entry but is cataloged in specialized databases like Chemsrc.

Comparative Analysis of Related Pyrazolylmethanamine Derivatives

Pyrazolylmethanamine derivatives exhibit structural diversity through substituent variation. The table below contrasts key features of analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Structural Distinction
1-(4-Fluorophenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine C₁₄H₁₉ClFN₃ 283.77 1856079-76-9 Lacks methyl group at pyrazole position 3
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine C₈H₁₅N₃ 153.23 2225136-26-3 Missing fluorophenyl moiety
1-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine C₁₀H₁₀FN₃ 191.20 1015846-17-9 Shorter alkyl chain (no propyl group)

Key observations:

  • Substituent Impact : The 3-methyl and propyl groups on the pyrazole ring enhance lipophilicity compared to unmethylated analogs.
  • Molecular Weight : Introduction of the fluorophenyl group increases molecular weight by ~70 g/mol relative to non-aryl derivatives.
  • Registry Gaps : Some derivatives, like the free base of the target compound, lack comprehensive public registry entries, highlighting areas for future curation.

Properties

Molecular Formula

C15H21ClFN3

Molecular Weight

297.80 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H20FN3.ClH/c1-3-8-19-11-14(12(2)18-19)10-17-9-13-4-6-15(16)7-5-13;/h4-7,11,17H,3,8-10H2,1-2H3;1H

InChI Key

WFLYPNMTMMAPON-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Pyrazole Ring Formation via Cyclocondensation

The pyrazole core is synthesized through cyclocondensation reactions. A typical approach involves reacting hydrazine derivatives with 1,3-diketones or β-keto esters. For the 3-methyl-1-propyl-1H-pyrazol-4-yl subunit, propylhydrazine and acetylacetone undergo cyclization in ethanol at 80°C for 12 hours, yielding 1-propyl-3-methyl-1H-pyrazole-4-carbaldehyde with a reported yield of 78%.

Key Parameters:
Reactant Solvent Temperature Time Yield
Propylhydrazine Ethanol 80°C 12 hr 78%
Acetylacetone

Introduction of the Fluorophenyl Group

The fluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling. The pyrazole-4-carbaldehyde intermediate reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a 1,4-dioxane/water (3:1) mixture. This step achieves 85–90% yield under reflux conditions (100°C, 8 hours).

Reaction Conditions:
Catalyst Base Solvent System Temperature Yield
Pd(PPh₃)₄ (5%) Na₂CO₃ Dioxane/H₂O 100°C 85–90%

Reductive Amination for Methanamine Formation

The final step employs reductive amination between 4-fluoroaniline and the pyrazole aldehyde. Sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature for 24 hours provides the target compound with 70% yield. Alternative reductants like NaBH₃CN in methanol yield 65% but require longer reaction times (48 hours).

Comparative Reductive Agents:
Reductant Solvent Time Yield
STAB CH₂Cl₂ 24 hr 70%
NaBH₃CN MeOH 48 hr 65%

Optimization Strategies for Enhanced Efficiency

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate Suzuki coupling but complicate purification. Non-polar solvents (toluene) reduce side reactions but lower yields by 15–20%. A balance is achieved using dioxane/water, optimizing both reactivity and isolation.

Catalytic System Modifications

Replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos (2 mol%) increases coupling efficiency to 92% while reducing catalyst loading. This system minimizes palladium residues (<10 ppm) in the final product, critical for pharmaceutical applications.

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementation

Industrial protocols utilize continuous flow reactors for cyclocondensation and Suzuki coupling steps. Key advantages include:

  • Residence Time Reduction : From 12 hours (batch) to 2 hours (flow) for pyrazole formation.
  • Yield Improvement : 89% yield in flow vs. 78% in batch.
Flow Reactor Parameters:
Step Flow Rate Temperature Pressure Yield
Cyclocondensation 5 mL/min 120°C 10 bar 89%
Suzuki Coupling 3 mL/min 150°C 15 bar 91%

Purification and Isolation

Final purification employs simulated moving bed (SMB) chromatography, achieving >99% purity. Crystallization from ethyl acetate/n-hexane (1:3) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Comparative Analysis of Synthetic Pathways

Method Advantages Limitations Yield
Batch Reductive Amination Low equipment cost Long reaction times 65–70%
Flow Reactor Synthesis Scalability, reduced reaction times High initial capital investment 85–91%
Catalytic Coupling High efficiency, low Pd residues Sensitivity to oxygen/moisture 90–92%

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine serves as a versatile building block for the synthesis of more complex molecules. Its unique fluorophenyl and pyrazolylmethyl groups allow for various chemical transformations, including:

  • Oxidation : Can be oxidized to form aldehydes or carboxylic acids using potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can yield amine derivatives.
  • Substitution : The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. Its interactions with specific receptors can lead to insights into biochemical pathways and mechanisms of action. Notably, studies have focused on:

  • Receptor Binding : Evaluating its affinity and selectivity for various biological targets.
  • Mechanism of Action : Understanding how the compound modulates receptor activity can provide valuable information for drug development.

Medicine

The therapeutic potential of 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine has been explored in various medical contexts:

  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : Studies have suggested possible analgesic effects, which could be beneficial in pain management therapies.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to be incorporated into polymers and other materials with specific properties.

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine demonstrated its effectiveness as a precursor in the development of novel pyrazole derivatives. The synthesis involved reductive amination techniques using sodium triacetoxyborohydride and was characterized using NMR and mass spectrometry.

Another investigation assessed the biological activity of the compound against specific cancer cell lines. The results indicated that it exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting potential for further development as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Pyrazole/Other Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Sources
1-(4-Fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine 3-Methyl, 1-propyl, 4-fluorophenyl C₁₆H₂₁FN₄ 292.36* Synthetic intermediate (inferred)
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 1-Methyl (pyrazole), 4-fluorophenyl C₁₂H₁₃FN₄ 248.26 Building block for drug discovery
1-{4-[3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine Pyridinyl, 1-methyl (pyrazole), 4-fluorophenyl C₁₇H₁₇FN₄ 302.35 Potential kinase inhibitor (PDB ligand)
1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine Pyrrolotriazolyl, 4-methylphenyl (pyrazole), 4-fluorophenyl C₂₃H₂₃FN₆ 402.48 Not specified; complex heterocyclic design

*Calculated based on formula C₁₆H₂₁FN₄.

Key Observations :

  • Pyridinyl or pyrrolotriazolyl modifications () introduce additional hydrogen-bonding or π-stacking capabilities, which may enhance target binding.
  • Molecular Weight : The target compound (292.36 g/mol) falls within the typical range for CNS-penetrant molecules, whereas bulkier analogs like the pyrrolotriazolyl derivative (402.48 g/mol) may face challenges in passive diffusion .

Spectroscopic and Analytical Data

  • Mass Spectrometry : The target compound’s expected ESI-MS (m/z ~293 [M+H]⁺) aligns with analogs like GEN-2 (LC-MS m/z 265.20 [M+H]⁺) .
  • IR Spectroscopy : The presence of C=N (1661 cm⁻¹) and aromatic C-H (3042 cm⁻¹) stretches in related compounds () suggests comparable spectral features for the target.

Biological Activity

1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that has attracted attention due to its potential biological activities. Its unique structure, characterized by a fluorophenyl group and a pyrazolylmethyl moiety, suggests various interactions within biological systems. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and related studies.

  • Molecular Formula : C15H21ClFN3
  • Molecular Weight : 297.80 g/mol
  • CAS Number : 1856035-98-7

Preliminary studies indicate that 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine may modulate receptor activity or enzyme function. Compounds with similar structures have shown effects in various physiological processes, including:

  • Anti-inflammatory Effects : The compound may inhibit the release of pro-inflammatory cytokines, potentially through modulation of the MAPK signaling pathway.
  • Analgesic Properties : Similar pyrazole derivatives have demonstrated analgesic effects in animal models, suggesting a possible role in pain management.

In Vitro Studies

Table 1 summarizes findings from in vitro studies on similar compounds and their biological activities.

CompoundBiological ActivityReference
1-(4-fluorophenyl)-3-methylpyrazoleModerate anti-inflammatory activity
Pyrazole derivativesIC50 values ranging from 73 to 84 mg/mL against cancer cell lines
N-substituted pyrazolesInhibition of LPS-induced TNFα release

In Vivo Studies

Recent studies have explored the in vivo effects of related pyrazole compounds. For instance, one study indicated that specific derivatives inhibited tumor growth in mouse models without significant toxicity to normal cells.

Case Studies

  • Case Study on Anti-Cancer Activity : A derivative structurally related to 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively . This suggests potential for further development in oncology.
  • Case Study on Anti-inflammatory Effects : A study involving pyrazole derivatives showed that modifications at specific positions enhanced anti-inflammatory activity while maintaining low toxicity profiles . This highlights the importance of structural variations in optimizing biological activity.

Structure-Activity Relationship (SAR)

The structural features of 1-(4-fluorophenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine are crucial for its biological activity. The presence of the fluorophenyl group may enhance lipophilicity, improving membrane permeability and receptor binding affinity.

Comparison with Related Compounds

Table 2 compares structural features and activities of related compounds.

Compound NameStructural FeaturesBiological Activity
1-(4-fluorophenyl)-3-methylpyrazoleSimilar pyrazole structureAnti-inflammatory
N-substituted pyrazolesVarying alkyl substitutionsAnticancer properties

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